molecular formula C11H21N3O B11739882 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl](3-ethoxypropyl)amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](3-ethoxypropyl)amine

Cat. No.: B11739882
M. Wt: 211.30 g/mol
InChI Key: ONLKPIKNBRGEBT-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 5-amino-1,3-dimethylpyrazole with 3-ethoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction . The process may involve steps such as cyclocondensation and nucleophilic substitution to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or interact with biological targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C11H21N3O/c1-4-15-7-5-6-12-9-11-8-10(2)13-14(11)3/h8,12H,4-7,9H2,1-3H3

InChI Key

ONLKPIKNBRGEBT-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CC(=NN1C)C

Origin of Product

United States

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